molecular formula C7H10ClN3O B112823 (3-Aminophenyl)uronium chloride CAS No. 59690-88-9

(3-Aminophenyl)uronium chloride

Cat. No.: B112823
CAS No.: 59690-88-9
M. Wt: 187.63 g/mol
InChI Key: VTTUKXZEJFCOIL-UHFFFAOYSA-N
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Description

(3-Aminophenyl)uronium chloride is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of (3-Aminophenyl)-urea monohydrochloride, also known as 1-(3-Aminophenyl)urea hydrochloride or (3-Aminophenyl)uronium chloride, is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancer .

Mode of Action

The compound is part of a novel FolRα-targeting antibody-drug conjugate (ADC) known as STRO-002 . The active metabolite of STRO-002, 3-aminophenyl hemiasterlin (SC209), is a tubulin-targeting cytotoxic agent . This compound interacts with its targets by binding to FolRα with high affinity, internalizing rapidly into target positive cells, and releasing the tubulin-targeting cytotoxin SC209 . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The compound affects the tubulin cytoskeleton, leading to cell death . Certain classes of cytotoxins, including SC209, have been shown to elicit immunogenic cell death (ICD), leading to T-cell recruitment into the tumor microenvironment and increased sensitivity to immunomodulatory agents .

Pharmacokinetics

The compound is part of the stro-002 adc, which is stable in circulation with no change in drug-antibody ratio (dar) for up to 21 days and has a half-life of 64 days in mice .

Result of Action

The compound’s action results in significant cytotoxic activity in FolRα expressing cells in vitro . It also induces significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . Furthermore, it has been observed to induce hallmarks of immunogenic cell death in FolRα expressing tumor cells .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific biochemical context and can involve hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, a compound containing a 3-aminophenyl group was found to be internalized into target positive cells and released a cytotoxic compound .

Molecular Mechanism

For instance, a compound with a 3-aminophenyl group was found to bind to a receptor with high affinity, leading to its internalization into cells .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have stable effects over time . For example, a compound with a 3-aminophenyl group was found to be stable in circulation with no change in its drug-antibody ratio for up to 21 days .

Dosage Effects in Animal Models

Related compounds have been shown to have dose-dependent effects . For example, a compound with a 3-aminophenyl group was found to induce significant tumor growth inhibition in animal models at a single dose .

Metabolic Pathways

Aminophenyl compounds are known to be involved in various metabolic pathways . For example, a compound with a 3-aminophenyl group was found to be involved in the biosynthesis of phenylpropanoids .

Transport and Distribution

Related compounds have been shown to be transported and distributed within cells . For example, a compound with a 3-aminophenyl group was found to be rapidly internalized into target positive cells .

Subcellular Localization

Related compounds have been shown to localize to specific compartments or organelles within cells . For example, a compound with a 3-aminophenyl group was found to be internalized into target positive cells .

Properties

IUPAC Name

(3-aminophenyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-5-2-1-3-6(4-5)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTUKXZEJFCOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069348
Record name (3-Aminophenyl)uronium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59690-88-9
Record name Urea, N-(3-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59690-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Urea, N-(3-aminophenyl)-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(3-aminophenyl)-, hydrochloride (1:1)
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Record name (3-Aminophenyl)uronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminophenyl)uronium chloride
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